molecular formula C19H24ClNO2 B13804024 alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride CAS No. 50910-20-8

alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride

Katalognummer: B13804024
CAS-Nummer: 50910-20-8
Molekulargewicht: 333.8 g/mol
InChI-Schlüssel: JPMLRPJHQCQFCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride is a chemical compound known for its unique structure and properties It consists of a biphenyl group attached to a morpholine ring via a propanol chain, with a hydrochloride salt form

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride typically involves the reaction of 4-biphenylcarboxaldehyde with morpholine and a suitable reducing agent to form the intermediate product. This intermediate is then reacted with 3-chloropropanol under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the biphenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride include:

  • Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride
  • Alpha-(4-Biphenylyl)-4-morpholineethanol hydrochloride

Uniqueness

This compound is unique due to its specific combination of a biphenyl group and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

50910-20-8

Molekularformel

C19H24ClNO2

Molekulargewicht

333.8 g/mol

IUPAC-Name

3-morpholin-4-yl-1-(4-phenylphenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C19H23NO2.ClH/c21-19(10-11-20-12-14-22-15-13-20)18-8-6-17(7-9-18)16-4-2-1-3-5-16;/h1-9,19,21H,10-15H2;1H

InChI-Schlüssel

JPMLRPJHQCQFCU-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CCC(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.